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Compound of Interest

Compound Name: Sagittatoside C

Cat. No.: B3026906

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
properties and stability of Sagittatoside C. Due to the limited availability of direct experimental
data for Sagittatoside C, this document also incorporates data from closely related flavonoid
glycosides and general principles to offer a predictive assessment. All quantitative data is
summarized for clarity, and detailed experimental protocols are provided as representative
methodologies.

Physicochemical Properties

Sagittatoside C is a flavonoid glycoside, a class of natural products known for their diverse
biological activities. Its core structure is a flavone aglycone linked to sugar moieties. The
precise arrangement of these sugars and other substituents dictates its chemical and physical
characteristics.

Structural and General Properties

A summary of the fundamental physicochemical properties of Sagittatoside C is presented in
Table 1.
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Property Value Source
Molecular Formula C35H42016 PubChem
Molecular Weight 718.7 g/mol PubChem
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No Data Available (Typically
Appearance yellow powder for related -

flavonoids)

Solubility

Direct experimental solubility data for Sagittatoside C is not readily available. However, based
on its structure as a glycoside, a general solubility profile can be inferred. Flavonoid glycosides
are generally soluble in polar organic solvents and aqueous mixtures.
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Solvent Predicted Solubility Rationale
The presence of multiple
hydroxyl groups from the sugar
moieties increases water
Water Sparingly soluble to soluble solubility compared to the

aglycone. However, the large,
relatively nonpolar aglycone

can limit extensive solubility.

These polar protic solvents are

effective at solvating the

Methanol, Ethanol Soluble hydroxyl groups of both the
sugar and aglycone portions of
the molecule.

A highly polar aprotic solvent
capable of dissolving a wide

Dimethyl Sulfoxide (DMSO) Soluble

range of polar and nonpolar

compounds.

Chloroform, Dichloromethane

Sparingly soluble to insoluble

These nonpolar solvents are
generally poor at solvating the

highly polar sugar residues.

Ethyl Acetate

Moderately soluble

Offers a balance of polarity
that can accommodate both
the flavonoid and sugar

components to some extent.

Melting Point

The melting point for Sagittatoside C has not been experimentally reported. Flavonoid
glycosides typically have high melting points, often decomposing at elevated temperatures due

to the thermal lability of the glycosidic bonds and the extensive hydrogen bonding network.

Spectroscopic Data
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Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of

natural products. While specific spectra for Sagittatoside C are not publicly available, the

expected characteristics are outlined below.

1.4.1. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule. For Sagittatoside C (Molecular Weight: 718.7), the following characteristics are

expected in an ESI-MS analysis:

« lonization: It would readily form protonated molecules [M+H]* at m/z 719.25 or sodium

adducts [M+Na]* at m/z 741.24 in positive ion mode.

o Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns characteristic

of flavonoid C-glycosides, which often involve cleavages within the sugar moieties and loss

of water molecules, rather than simple loss of the entire sugar unit as seen with O-

glycosides.[1] Fragmentation of the related compound, Sagittatoside A, has been observed

with a transition from m/z 677.33 to 369.24, indicating the loss of a sugar moiety and

subsequent fragmentation of the aglycone.[2]

1.4.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum would provide a map of all carbon atoms in the molecule. Based on its

structure, the approximate chemical shifts () are predicted in Table 2.

Carbon Type Expected Chemical Shift (ppm)

Carbonyl (C=0) 170 - 185

Aromatic & Alkene Carbons 100 - 165

Anomeric Carbons (O-C-0) 95-105

Sugar Carbons (C-0) 60 - 85

Methoxy Carbon (-OCHs) ~55

Aliphatic Carbons (CH, CHz, CHs) 10 - 40
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1.4.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the functional
groups present in Sagittatoside C, as detailed in Table 3.

Expected Wavenumber

Functional Group Vibration
(cm™)

Hydroxyl (-OH) O-H Stretch 3500 - 3200 (broad)
Alkene/Aromatic C-H C-H Stretch 3100 - 3000
Aliphatic C-H C-H Stretch 3000 - 2850
Carbonyl (C=0) C=0 Stretch 1680 - 1640
Aromatic C=C C=C Stretch 1600 - 1450

C-O Bonds C-O Stretch 1300 - 1000

Stability of Sagittatoside C

Specific stability data for Sagittatoside C is not available in the current literature. The stability
of flavonoid glycosides is generally influenced by pH, temperature, and light.

pH Stability
Flavonoid glycosides tend to be most stable in slightly acidic conditions (pH 4-6).
» Acidic Conditions (pH < 4): Strong acidic conditions can lead to the hydrolysis of glycosidic

bonds, although C-glycosides are generally more resistant to acid hydrolysis than O-
glycosides.

» Alkaline Conditions (pH > 7): Basic conditions can cause degradation of the flavonoid
backbone through oxidation and rearrangement reactions. Studies on other glycosides have
shown that degradation rates increase with increasing pH in alkaline solutions.[3][4]

Thermal Stability
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Sagittatoside C is expected to be susceptible to thermal degradation. High temperatures can
lead to the cleavage of glycosidic bonds and degradation of the aglycone structure. For many
natural glycosides, degradation follows pseudo-first-order kinetics, with the rate of degradation
increasing with temperature.[5] It is advisable to store Sagittatoside C, both in solid form and
in solution, at low temperatures (e.g., -20°C for long-term storage) and protected from heat.

Photostability

Flavonoids can be sensitive to light, particularly UV radiation. Photodegradation can lead to the
formation of radicals and subsequent decomposition of the molecule. Therefore, it is
recommended to store Sagittatoside C in light-resistant containers and to handle it under
subdued light conditions to prevent photochemical degradation.

Experimental Protocols

The following are generalized protocols for the isolation and analysis of flavonoid glycosides
like Sagittatoside C from plant sources, such as Epimedium species.

Isolation and Purification of Sagittatoside C

This protocol outlines a typical workflow for extracting and purifying Sagittatoside C from plant
material.
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Extraction

Dried Epimedium Plant Material

i

Maceration or Soxhlet Extraction
(e.g., with 70% Ethanol)

i

Filtration to remove solid residue

.

Rotary Evaporation
to yield crude extract

iquid-liquid partitioning (optional)

Purification

Column Chromatography
(e.g., Silica Gel or Macroporous Resin)

i

Fraction Collection based on TLC

i

Preparative HPLC
(e.g., C18 column)

Pure Sagittatoside C

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Sagittatoside C.
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Methodology:

o Extraction: Dried and powdered plant material is extracted with a polar solvent system,
typically an ethanol/water mixture, to efficiently extract glycosides.

e Concentration: The solvent is removed under reduced pressure to yield a crude extract.

o Column Chromatography: The crude extract is subjected to column chromatography to
separate compounds based on polarity. A gradient elution is often employed.

o Fraction Collection: Eluted fractions are collected and monitored by Thin Layer
Chromatography (TLC). Fractions containing the target compound are pooled.

o Preparative HPLC: Further purification is achieved using preparative High-Performance
Liquid Chromatography (HPLC) to isolate Sagittatoside C to a high degree of purity.

HPLC Analysis of Sagittatoside C

This protocol describes a representative analytical HPLC method for the quantification of
Sagittatoside C.

Dissolve in Methanol

Sampleliieparsion Filter through 0.45 um filter

UV-Vis Detector
(e.g., at 270 nm)

Integrate peak area

QuEmfiE Compare to standard curve

Column Temp: 30-35°C

C18 Column (e.g., 4.6 x 250 mm, 5 um)‘ Detection

:] HPLC System

A: Acetonitrile

Mobile Phase (Gradient) | 5. \yater with 0.19% Formic Acid

Click to download full resolution via product page
Caption: Workflow for the HPLC analysis of Sagittatoside C.
Methodology:

o Standard and Sample Preparation: A standard stock solution of purified Sagittatoside C is
prepared in methanol. Samples are also dissolved in methanol and filtered.
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o Chromatographic Conditions: A reverse-phase C18 column is typically used. A gradient
elution with a mobile phase consisting of acetonitrile and acidified water allows for the
separation of flavonoids.

o Detection: A UV-Vis detector is used for monitoring the elution, with a detection wavelength
set at the absorbance maximum for the flavonoid chromophore (typically around 270 nm).

e Quantification: The concentration of Sagittatoside C in a sample is determined by
comparing the peak area to a calibration curve generated from standards of known
concentrations.

Involvement in Signaling Pathways

Currently, there is no published research that specifically elucidates the signaling pathways
modulated by Sagittatoside C. However, many flavonoid compounds are known to interact
with various cellular signaling cascades, suggesting potential areas of investigation for
Sagittatoside C.

For instance, other natural glycosides like Lanatoside C have been shown to induce apoptosis
and cell cycle arrest in cancer cells by modulating pathways such as MAPK, Wnt, and
PIBK/AKT/mTOR.[6][7] Flavonoids, in general, are often studied for their effects on pathways
related to inflammation (e.g., NF-kB signaling), oxidative stress (e.g., Nrf2 signaling), and cell
survival.

The diagram below illustrates a hypothetical framework for investigating the biological activity
of Sagittatoside C, based on pathways commonly affected by flavonoids.
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Sagittatoside C
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Caption: Potential signaling pathways for investigation for Sagittatoside C.

This guide serves as a foundational resource for professionals working with Sagittatoside C.
As new research emerges, the specific properties and biological activities of this compound will
be further clarified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Thermal Degradation Kinetics and pH—Rate Profile of Verbascoside and Stability
Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

4. Thermal stability of natural pigments produced by Monascus purpureus in submerged
fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b3026906?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026906?utm_src=pdf-body
https://www.benchchem.com/product/b3026906?utm_src=pdf-body
https://www.benchchem.com/product/b3026906?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243344/
https://www.researchgate.net/figure/The-intensity-distributions-of-the-fragment-ions-derived-from-sagittatoside-A-m-z_fig1_350019498
https://pmc.ncbi.nlm.nih.gov/articles/PMC9289999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9289999/
https://pubmed.ncbi.nlm.nih.gov/34531997/
https://pubmed.ncbi.nlm.nih.gov/34531997/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

5. Thermal stability of tagatose in solution - PubMed [pubmed.ncbi.nim.nih.gov]

6. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by
Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC
[pmc.ncbi.nlm.nih.gov]

o 7.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Sagittatoside C: A Technical Guide to Its
Physicochemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026906#physicochemical-properties-and-stability-
of-sagittatoside-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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